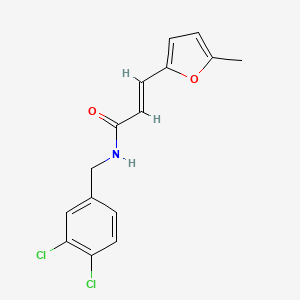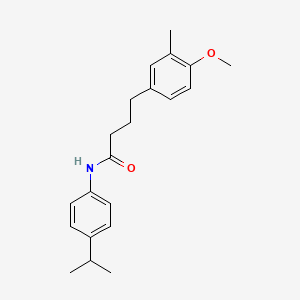
2-ethoxy-N-1H-tetrazol-5-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its various properties and applications in different areas of research.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, it has been hypothesized that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it exhibits antibacterial activity against a variety of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-N-1H-tetrazol-5-ylbenzamide in lab experiments is its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-1H-tetrazol-5-ylbenzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the investigation of its potential as an anti-inflammatory, anticancer, and antimicrobial agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, there is a need for research on the safety and toxicity of this compound in different animal models.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is followed by the reaction of 2-ethoxybenzoyl chloride with sodium azide to form 2-ethoxy-N-1H-tetrazol-5-ylbenzoic acid. Finally, the compound is converted to 2-ethoxy-N-1H-tetrazol-5-ylbenzamide by reacting it with thionyl chloride and ammonia.
Aplicaciones Científicas De Investigación
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been extensively studied for its various scientific research applications. It has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been investigated for its potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it exhibits antibacterial activity against a variety of bacteria.
Propiedades
IUPAC Name |
2-ethoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-8-6-4-3-5-7(8)9(16)11-10-12-14-15-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRVVCXRKFNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1H-tetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)


![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)
![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)

